molecular formula C10H8N4O3 B188963 [(3-Hydroxy-2-quinoxalinyl)carbonyl] urea CAS No. 6275-81-6

[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea

Cat. No.: B188963
CAS No.: 6275-81-6
M. Wt: 232.2 g/mol
InChI Key: QSCRRKZLIYRZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of [(3-Hydroxy-2-quinoxalinyl)carbonyl] urea is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has been reported to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle progression and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of various enzymes involved in oxidative stress.

Advantages and Limitations for Lab Experiments

[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques such as NMR spectroscopy and HPLC. However, the compound is not very stable and tends to degrade over time, making it difficult to store for extended periods. It is also relatively insoluble in water, which can limit its application in certain experiments.

Future Directions

[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea has several potential future directions for research. One area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential application in the treatment of various inflammatory diseases.

Synthesis Methods

[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea can be synthesized through a multistep process involving the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization reactions. The resulting product is then treated with urea to obtain this compound. The synthesis of this compound has been reported in several studies, and different variations of the reaction conditions have been explored to optimize the yield and purity of the product.

Scientific Research Applications

[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea has been studied extensively for its potential therapeutic applications. Several studies have reported its efficacy as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

6275-81-6

Molecular Formula

C10H8N4O3

Molecular Weight

232.2 g/mol

IUPAC Name

N-carbamoyl-3-oxo-4H-quinoxaline-2-carboxamide

InChI

InChI=1S/C10H8N4O3/c11-10(17)14-9(16)7-8(15)13-6-4-2-1-3-5(6)12-7/h1-4H,(H,13,15)(H3,11,14,16,17)

InChI Key

QSCRRKZLIYRZAW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)NC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC5=CC=CC=C45)C2=O

synonyms

enzo-sampangine
benzosampangine

Origin of Product

United States

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